2-(4-Nitrophenyl)-1,3-thiazolidine
Description
Significance of Thiazolidine (B150603) Scaffolds in Medicinal and Organic Chemistry
The thiazolidine ring is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom. wikipedia.org This scaffold and its derivatives, such as thiazolidinones, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net Thiazolidine-based compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. nih.govmdpi.comnih.gov
The versatility of the thiazolidine scaffold lies in the potential for substitution at various positions on the ring, allowing for the fine-tuning of its physicochemical and biological properties. researchgate.net For instance, the well-known glitazone class of antidiabetic drugs features a thiazolidinedione core, a derivative of thiazolidine. mdpi.comnih.gov The presence of the sulfur atom can also enhance the pharmacological properties of the molecule. nih.gov
Overview of the 4-Nitrophenyl Moiety in Pharmacophore Design
The 4-nitrophenyl group is a common feature in the design of pharmacophores, which are the essential structural features of a molecule required for its biological activity. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule. This can affect its reactivity, binding affinity to target proteins, and metabolic stability.
Historical Context and Evolution of Research on 1,3-Thiazolidine Systems
The history of heterocyclic chemistry dates back to the 19th century, with significant developments occurring in parallel with the broader field of organic chemistry. wikipedia.org The synthesis of 1,3-thiazolidin-4-ones, a class of compounds closely related to 2-(4-nitrophenyl)-1,3-thiazolidine, was first reported in the mid-19th century. researchgate.net
Early research focused on the fundamental synthesis and characterization of these compounds. wikipedia.org A common and long-standing method for synthesizing thiazolidines is the condensation reaction between a cysteamine (B1669678) (or a related aminothiol) and an aldehyde or ketone. wikipedia.org Over the years, research has evolved to explore the diverse biological activities of thiazolidine derivatives. ijacskros.comresearchgate.net Modern synthetic strategies often focus on creating libraries of these compounds for high-throughput screening and the development of novel therapeutic agents. nih.gov The development of greener and more efficient synthetic methodologies, such as solvent-free and microwave-assisted reactions, is also a current area of focus. nih.govresearchgate.net
Interactive Data Table: Properties of Related Thiazolidine Derivatives
Below is a table summarizing key data for a related thiazolidinone compound, providing context for the characteristics of this class of molecules.
| Compound Name | Formula | Molecular Weight | Melting Point (°C) | Spectroscopic Data | Reference |
| 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone | C15H11N3O5S | 345.339 | 70-72 | IR (KBr): 1690 (C=O), 700 (C-S-C) cm-1; 1H-NMR (400 MHz, CDCl3): δ 3.09 (2H, CH2), 6.07 (1H, d, S-CH), 6.71 (2H, dd, J = 7.6 Hz), 6.81 (2H, d, J = 8.3 Hz), 7.36 (2H, d, J = 7.33 Hz), 8.11 (2H, d, J = 8.5 Hz) | mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4,9-10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRGPMCASSSEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902835 | |
| Record name | NoName_3399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Nitrophenyl 1,3 Thiazolidine and Its Analogs
Established Synthetic Routes for the 2-(4-Nitrophenyl)-1,3-thiazolidine Core
The formation of the this compound scaffold is primarily achieved through well-established cyclization techniques. These methods involve the reaction of a carbonyl compound with a bifunctional amino-thiol reagent.
Cyclocondensation Approaches
The most direct and common method for synthesizing this compound is the cyclocondensation reaction between 4-nitrobenzaldehyde (B150856) and 2-aminoethanethiol (cysteamine). This reaction involves the initial formation of a Schiff base (imine) between the aldehyde and the amine group of cysteamine (B1669678), followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The process is typically reversible and often carried out in a suitable solvent. jifro.ir
A significant analog, (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, is synthesized using a similar approach. In this case, 4-nitrobenzaldehyde is reacted with L-cysteine, which provides both the amino and thiol functionalities, along with a carboxylic acid group at what becomes the C-4 position of the resulting thiazolidine (B150603) ring. ontosight.ainih.govscbt.com The stereochemistry at the C-4 position is retained from the L-cysteine starting material. ontosight.ai
Reactions with Mercaptoacetic Acid and Related Reagents
While the parent 1,3-thiazolidine is formed from cysteamine, the use of mercaptoacetic acid (thioglycolic acid) in conjunction with an aldehyde and an amine leads to the formation of 2,3-substituted-1,3-thiazolidin-4-one analogs. These compounds are structurally distinct from this compound as they possess a carbonyl group at the C-4 position.
The synthesis can proceed via two main pathways:
Two-Step Synthesis : This method first involves the condensation of an aldehyde (e.g., 4-nitrobenzaldehyde) with a primary amine (e.g., aniline) to form a Schiff base. The isolated Schiff base is then reacted with mercaptoacetic acid in a solvent like dry benzene (B151609) or toluene (B28343), leading to the cyclization that forms the 2,3-disubstituted-4-thiazolidinone.
One-Pot, Three-Component Synthesis : This approach combines an aromatic aldehyde, a primary amine (or its salt), and mercaptoacetic acid in a single reaction vessel. For instance, substituted aromatic aldehydes, ethyl 3-aminopropionate hydrochloride, and mercaptoacetic acid can be heated in toluene with a base like N,N-diisopropylethylamine (DIPEA) to yield N-substituted 2-aryl-4-thiazolidinones directly. nih.gov
The table below summarizes representative conditions for the synthesis of 4-thiazolidinone (B1220212) analogs.
| Aldehyde | Amine | Cyclizing Agent | Conditions | Product Type |
| 4-Nitrobenzaldehyde | Aniline | Mercaptoacetic Acid | Step 1: Reflux in ethanol (B145695). Step 2: Reflux in dry benzene. | 2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one |
| Substituted Aldehydes | Ethyl 3-aminopropionate HCl | Mercaptoacetic Acid | One-pot, reflux in toluene with DIPEA. | Ethyl 3-(2-aryl-4-oxo-thiazolidin-3-yl)-propionate nih.gov |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex heterocyclic structures like thiazolidinones in a single step from three or more starting materials. While less common for the direct synthesis of simple 2-substituted thiazolidines, MCRs are highly valuable for creating diverse libraries of substituted analogs, particularly 4-thiazolidinones. A notable example involves the one-pot reaction of an aldehyde, an amine, and mercaptoacetic acid, as described previously. nih.gov The efficiency of these reactions can be enhanced by using various catalysts, including novel nanocatalysts, under solvent-free or green conditions, highlighting a modern approach to the synthesis of this class of compounds. researchgate.net
Functionalization and Derivatization of the Thiazolidine Ring System
Once the thiazolidine core is formed, it can be further modified to produce a wide range of derivatives. Key sites for functionalization include the ring nitrogen (N-3) and, in the case of analogs, the C-4 position.
Substitutions at the Nitrogen Atom (N-3)
The secondary amine at the N-3 position of the this compound ring is a key site for derivatization. This nitrogen can be readily alkylated or acylated to introduce various functional groups. This is often demonstrated with related analogs like thiazolidine-2,4-diones (TZDs).
For example, the N-H proton of a TZD ring can be deprotonated with a base like potassium hydroxide (B78521) to form a potassium salt. This salt then serves as a potent nucleophile that can react with alkyl halides, such as ethyl chloroacetate (B1199739) or 2-bromo-4'-nitroacetophenone, in a polar aprotic solvent like dimethylformamide (DMF) to yield N-substituted products. nih.govrsc.org This strategy allows for the introduction of ester, keto, or other functional moieties onto the thiazolidine nitrogen.
The table below details examples of N-substitution on related thiazolidine cores.
| Thiazolidine Core | Reagent | Base/Solvent | Product |
| 1,3-Thiazolidine-2,4-dione | Ethyl chloroacetate | KOH / DMF | Ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate (B1210297) rsc.org |
| 5-Arylidene-thiazolidine-2,4-dione | 2-Bromo-4'-nitroacetophenone | KOH / DMF | N-(4-nitrophenacyl)-5-arylidene-thiazolidine-2,4-dione nih.gov |
Modifications at the Carbonyl Group (C-4)
The parent compound, this compound, lacks a carbonyl group at the C-4 position. However, this type of modification is highly relevant for its important analog, (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. ontosight.ai The carboxylic acid group at C-4 is a versatile handle for extensive derivatization, most commonly through the formation of amides.
Standard peptide coupling techniques are employed for this transformation. The carboxylic acid is first activated, typically with a carbodiimide (B86325) reagent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. The activated acid is then reacted with a primary or secondary amine to form the corresponding amide derivative. This methodology was successfully used to couple various 2-aryl-thiazolidine-4-carboxylic acids with 4-amino-phenazone to create hybrid molecules. nih.gov
| Starting Material | Reagent | Coupling Agents | Product |
| 2-Aryl-3-substituted-thiazolidine-4-carboxylic acid | 4-Amino-phenazone | EDCI·HCl, HOBt | N-(4-phenazone)-2-aryl-3-substituted-thiazolidine-4-carboxamide nih.gov |
This approach provides a robust platform for creating a large library of C-4 modified analogs of this compound-4-carboxylic acid for further study.
Derivatization of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group of this compound is a versatile handle for further molecular elaboration, primarily through the reduction of the nitro group to an amine, which can then undergo a wide array of chemical transformations.
The reduction of the aromatic nitro group is a well-established and crucial transformation in organic synthesis. Various catalytic systems have been successfully employed for the reduction of 4-nitrophenol (B140041) and other nitrophenyl compounds to their corresponding anilines, and these methods are applicable to the derivatization of this compound. The resulting 2-(4-aminophenyl)-1,3-thiazolidine serves as a key intermediate for introducing further structural diversity.
Commonly employed methods for the reduction of the 4-nitro group include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com Hydrogenation with Pd/C is highly efficient for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Raney nickel is a suitable alternative, particularly when trying to avoid dehalogenation of aryl halides that may be present in the substrate. commonorganicchemistry.com
Metal-Based Reductions: Various metals in acidic media are effective for this transformation. Iron (Fe) in acetic acid and zinc (Zn) in acidic conditions are mild and can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) also offers a mild method for the reduction of nitro groups to amines. commonorganicchemistry.com
Nanoparticle Catalysis: Modern catalytic systems utilizing metal nanoparticles have shown high efficiency. For instance, silver nanoparticles supported on α-titanium bis(monohydrogen orthophosphate) monohydrate (Ag@α-Ti(HPO₄)₂·H₂O) have been used for the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) in the presence of sodium borohydride. acs.org Similarly, ultrasmall core-shell silver nanoparticles have demonstrated high catalytic activity for the same reaction. nih.gov
Metal-Free Catalysis: In a greener approach, N-doped graphene has been reported as a metal-free catalyst for the reduction of 4-nitrophenol to 4-aminophenol. ucsf.edursc.org
The electron-withdrawing nature of the nitro group makes the phenyl ring in this compound susceptible to nucleophilic aromatic substitution, although this is less common than the reduction of the nitro group itself. ontosight.ai
Once the 4-amino derivative is obtained, it can be further functionalized through various reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X where X is a halogen).
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
These derivatization strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling the exploration of their structure-activity relationships in various applications.
Generation of Fused Heterocyclic Systems Containing the this compound Core
The this compound scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These annulation reactions can involve either the thiazolidine ring itself or functional groups appended to it, leading to a variety of polycyclic structures.
One common strategy involves the use of bifunctional reagents that can react with two sites on the thiazolidine derivative. For example, derivatives of 2-aryl-1,3-thiazolidine can undergo cyclization reactions to form fused systems. The synthesis of thiazolidine-fused five-, six-, and seven-membered heterocycles has been achieved through a vinylogous N-acyliminium ion-cyclization sequence, which involves positions 3 and 4 of the thiazolidine ring. thieme-connect.de
Another approach is the use of cycloaddition reactions. A selective [4+2] cycloaddition of thiazolo-2-pyridones with arynes has been demonstrated to produce highly functionalized and structurally complex thiazolo-fused bridged isoquinolones. nih.govdiva-portal.org While not directly starting from this compound, this methodology highlights the potential of the thiazolidine core to participate in cycloaddition reactions to build fused systems.
Furthermore, annulation reactions can be employed to construct fused rings. For instance, [3+3] domino annulation reactions of nitrile imines with thiazolidine-2,4-dione have been used to synthesize 1,3,4-thiadiazinones. researchgate.net Denitrogenative annulation reactions of 1,2,3-thiadiazoles also represent a versatile method for generating a range of reactive intermediates that can lead to fused heterocyclic systems. uow.edu.au
The synthesis of 1,2,4-triazolo[3,2-b]-1,3-thiazine-7-ones has been accomplished by reacting 3-substituted-1,2,4-triazole-5-thiones with dimethyl acetylenedicarboxylate, showcasing another route to fused thiazine (B8601807) derivatives. researchgate.net
These synthetic strategies expand the chemical space accessible from the this compound core, allowing for the creation of novel polycyclic molecules with potentially interesting biological and material properties.
Stereoselective Synthesis of this compound Enantiomers
The stereoselective synthesis of this compound enantiomers is a critical area of research, as the three-dimensional arrangement of substituents can significantly impact the biological activity and physicochemical properties of the molecule. The carbon at the 2-position of the thiazolidine ring is a stereocenter, and controlling its configuration is essential for developing enantiomerically pure compounds.
While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis can be applied. The most common approach for the synthesis of 2-substituted-1,3-thiazolidines is the condensation of cysteamine (2-aminoethanethiol) with an aldehyde, in this case, 4-nitrobenzaldehyde. To achieve enantioselectivity, several strategies can be envisioned:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to either the cysteamine or the 4-nitrobenzaldehyde to direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched thiazolidine.
Chiral Catalysis: A chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid, can be employed to catalyze the condensation reaction enantioselectively. The catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Enzymatic Resolution: A racemic mixture of this compound could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.
Analogous stereoselective syntheses of related heterocyclic systems provide valuable insights. For instance, the enantioselective synthesis of 3,4-disubstituted cis- and trans-1,2,5-thiadiazolidine-1,1-dioxides has been achieved through an asymmetric ruthenium-catalyzed transfer hydrogenation followed by a diastereoselective hydride addition. nih.gov This demonstrates the feasibility of using metal-based catalysts to control stereochemistry in similar sulfur- and nitrogen-containing heterocycles.
Another relevant example is the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans, which was developed using a palladium-catalyzed Heck-Matsuda reaction with chiral N,N-ligands. nih.gov This highlights the potential of using chiral ligands in transition metal catalysis to induce asymmetry in the synthesis of heterocyclic compounds.
The development of a robust and efficient stereoselective synthesis for this compound enantiomers remains an important goal for future research, as it would enable a more detailed investigation of their chiroptical properties and stereospecific biological activities.
Optimization of Reaction Conditions and Catalyst Development in this compound Synthesis
The synthesis of this compound, typically achieved through the condensation of 4-nitrobenzaldehyde and cysteamine, can be significantly influenced by the reaction conditions and the choice of catalyst. Optimization of these parameters is crucial for achieving high yields, purity, and efficiency.
Optimization of Reaction Conditions:
Key parameters that are often optimized include the solvent, temperature, and reaction time. The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. For the synthesis of related thiazolidinone-appended benzothiazole–triazole hybrids, a screening of various solvents such as ethanol, methanol, DMF, and THF was performed, with ethanol emerging as the optimal solvent, providing superior yields.
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Ethanol | 85 |
| 2 | Methanol | 78 |
| 3 | DMF | 72 |
| 4 | THF | 65 |
The temperature of the reaction can also play a critical role. While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion and to avoid the formation of byproducts from prolonged reaction times.
Catalyst Development:
While the condensation to form this compound can sometimes proceed without a catalyst, the use of a catalyst can significantly accelerate the reaction and improve the yield. Both acidic and basic catalysts can be employed.
For the related Knoevenagel condensation used in the synthesis of thiazolidinone derivatives, various catalysts have been investigated. A Cu─Mg─Al layered double hydroxide (LDH) catalyst has been shown to be effective for the Knoevenagel condensation of benzaldehyde (B42025) with ethyl cyanoacetate. researchgate.net This catalyst is heterogeneous, allowing for easy separation and recycling.
In recent years, there has been a focus on developing green and recyclable catalysts. For the synthesis of 1,3-thiazolidin-4-ones, a CuFe₂O₄@MT nanocomposite has been utilized as a recyclable catalyst under solvent-free microwave irradiation conditions, offering advantages such as mild reaction conditions and high efficiency. nih.gov
Furthermore, catalyst-free approaches under physiological pH have also been developed for thiazolidine formation, which is particularly relevant for applications in bioconjugation. ucsf.edu
The development of novel and efficient catalytic systems, including nanocatalysts and organocatalysts, continues to be an active area of research to improve the synthesis of this compound and its analogs, with a focus on sustainability, cost-effectiveness, and ease of use.
Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 4 Nitrophenyl 1,3 Thiazolidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity and stereochemistry of 2-(4-nitrophenyl)-1,3-thiazolidine derivatives can be meticulously mapped.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound derivatives, characteristic signals reveal the key structural features.
For the parent compound, this compound, the aromatic protons of the 4-nitrophenyl group typically appear as two doublets in the downfield region of the spectrum, a result of their distinct chemical environments. For instance, in some derivatives, these protons can be observed as a doublet at approximately 8.11 ppm and another at 7.36 ppm. mdpi.com The methine proton at the C2 position of the thiazolidine (B150603) ring (S-CH) gives a characteristic signal, often a singlet or a doublet depending on neighboring protons, which can be seen around 6.07 ppm. mdpi.com The methylene (B1212753) protons (CH₂) of the thiazolidine ring typically present as a singlet or a more complex multiplet, as observed at 3.09 ppm in one study. mdpi.com
In more complex derivatives, such as 3-(4-acetylphenyl)-2-(4-nitrophenyl)thiazolidin-4-one, the ¹H NMR spectrum shows a singlet for the methine proton at 6.44 ppm and a singlet for the methylene protons of the thiazolidin-4-one ring at 4.00 ppm. rdd.edu.iq The presence of additional aromatic or aliphatic groups introduces further signals, which can be assigned based on their chemical shift, multiplicity, and integration. For example, in N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide, the methyl group protons appear as a distinct singlet, aiding in its identification. spandidos-publications.com
Interactive Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone mdpi.com | CDCl₃ | CH₂ | 3.09 | s |
| S-CH | 6.07 | d | ||
| Aromatic H | 6.71 | dd | ||
| Aromatic H | 6.81 | d | ||
| Aromatic H | 7.36 | d | ||
| Aromatic H | 8.11 | d | ||
| 3-(4-acetylphenyl)-2-(4-nitrophenyl) thiazolidin-4-one rdd.edu.iq | DMSO-d₆ | CH₂ (thiazolidin-4-one) | 4.00 | s |
| CH (methine) | 6.44 | s | ||
| Aromatic H | 7.3-8.14 | m | ||
| (Z)-2-(5-Benzylidenethiazolidine-2,4-dion-3-yl)-N-(4-nitrophenyl)acetamide nih.gov | DMSO | CH₂ | 4.61 | s |
| -CH= | 8.01 | s | ||
| Aromatic H | 7.51-7.67 | m | ||
| Aromatic H | 7.81 | d | ||
| Aromatic H | 8.25 | d | ||
| NH | 11.03 | s |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, broadband decoupling is often used to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which minimizes signal overlap. libretexts.org
In the analysis of this compound derivatives, the carbonyl carbon (C=O) of a thiazolidin-4-one ring, if present, is typically found significantly downfield. For example, in 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone, the carbonyl carbon appears at 196.24 ppm. mdpi.com The carbon of the C-S bond in the thiazolidine ring is observed at a characteristic chemical shift, such as 51.8 ppm in the same compound. mdpi.com The methylene carbon (CH₂) of the thiazolidine ring is found further upfield, for instance at 20.0 ppm. mdpi.com The carbons of the nitrophenyl group give rise to several signals in the aromatic region of the spectrum. mdpi.com
The chemical shift of each carbon is influenced by its local electronic environment, providing valuable structural clues. libretexts.org For instance, carbons attached to electron-withdrawing groups like the nitro group will be deshielded and appear at higher chemical shifts.
Interactive Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone mdpi.com | CDCl₃ | CH₂ | 20.0 |
| C-S | 51.8 | ||
| Aromatic C | 111.83, 116.1, 116.97, 118.75, 126.22, 135.65, 144.65 | ||
| C=O | 196.24 | ||
| (Z)-N-(4-Methoxyphenyl)-2-(5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dion-3-yl)acetamide nih.gov | DMSO | CH₂ | 44.38 |
| OCH₃ | 55.63, 56.53, 60.70 | ||
| Aromatic CH | 108.20, 114.45, 121.17 | ||
| Aromatic C | 120.45, 128.84, 132.00, 140.17, 153.74, 155.95 | ||
| -CH= | 134.25 | ||
| C=O | 163.72, 165.75, 167.58 |
Two-Dimensional NMR Techniques for Complex Structures
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish correlations between different nuclei.
Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. nih.gov These experiments are crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular framework. For instance, in the structural elucidation of two 5-substituted thiazolidin-4-one derivatives, 2D-COSY, 2D-NOESY, 2D-HSQC, and 2D-HMBC experiments were instrumental in their complete structural assignment and conformational analysis. nih.gov
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
In the IR spectra of this compound derivatives, several characteristic absorption bands are observed. The presence of a nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1580-1500 cm⁻¹ and 1380-1300 cm⁻¹, respectively. esisresearch.orgnih.gov For example, in one study, the asymmetric and symmetric NO₂ stretching modes were observed at 1548 cm⁻¹ and 1340 cm⁻¹, respectively. esisresearch.org
If the derivative contains a carbonyl group (C=O), such as in a thiazolidin-4-one, a strong absorption band will be present in the range of 1750-1680 cm⁻¹. For 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone, this peak is observed at 1690 cm⁻¹. mdpi.com The C-S stretching vibration of the thiazolidine ring typically appears as a weaker band in the fingerprint region, for instance, at 700 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below this value. nih.gov
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | 1580 - 1500 | esisresearch.orgnih.gov |
| Nitro (NO₂) | Symmetric Stretch | 1380 - 1300 | esisresearch.orgnih.gov |
| Carbonyl (C=O) | Stretch | 1750 - 1680 | mdpi.com |
| Carbon-Sulfur (C-S) | Stretch | ~700 | mdpi.com |
| Aromatic C-H | Stretch | > 3000 | nih.gov |
| Aliphatic C-H | Stretch | < 3000 | nih.gov |
| Amine (N-H) | Stretch | 3500 - 3300 | nih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ provides the molecular weight of the compound. For this compound, the predicted monoisotopic mass is 210.0463 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions can be used to deduce the connectivity of the atoms. Common fragmentation pathways for these types of compounds may involve the loss of the nitro group (NO₂) or cleavage of the thiazolidine ring. The fragmentation patterns can be complex and are often analyzed in conjunction with other spectroscopic data to confirm the proposed structure. For instance, in a study of nitazene (B13437292) analogs, which share some structural similarities, characteristic fragmentation pathways under electron-activated dissociation (EAD) were identified, aiding in rapid structural elucidation. nih.gov
Interactive Table 4: Predicted m/z Values for Adducts of this compound uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.05358 |
| [M+Na]⁺ | 233.03552 |
| [M-H]⁻ | 209.03902 |
| [M+NH₄]⁺ | 228.08012 |
| [M+K]⁺ | 249.00946 |
| [M+H-H₂O]⁺ | 193.04356 |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for a proposed molecular formula.
For a newly synthesized this compound derivative, elemental analysis provides crucial validation of its empirical formula. For example, for the compound 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone with the molecular formula C₁₅H₁₁N₃O₅S, the calculated elemental composition is C 52.17%, H 3.21%, and N 12.17%. mdpi.com The experimentally found values of C 52.33%, H 3.11%, and N 11.98% are in close agreement, thus confirming the proposed formula. mdpi.com Similarly, for (Z)-N-(4-Methoxyphenyl)-2-(5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dion-3-yl)acetamide (C₂₂H₂₂N₂O₇S), the calculated values were C, 57.63%; H, 4.84%; N, 6.11%; S, 6.99%, and the found values were C, 57.57%; H, 4.83%; N, 6.02%; S, 6.90%. nih.gov This close correlation between calculated and found values provides strong evidence for the purity and correctness of the synthesized compound's structure.
Interactive Table 5: Elemental Analysis Data for a this compound Derivative
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone | C₁₅H₁₁N₃O₅S | C | 52.17 | 52.33 | mdpi.com |
| H | 3.21 | 3.11 | mdpi.com | ||
| N | 12.17 | 11.98 | mdpi.com | ||
| (Z)-N-(4-Methoxyphenyl)-2-(5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dion-3-yl)acetamide | C₂₂H₂₂N₂O₇S | C | 57.63 | 57.57 | nih.gov |
| H | 4.84 | 4.83 | nih.gov | ||
| N | 6.11 | 6.02 | nih.gov | ||
| S | 6.99 | 6.90 | nih.gov |
Single-Crystal X-ray Diffraction for Definitive Structural Confirmation
Single-crystal X-ray diffraction stands as the definitive method for the unambiguous determination of the molecular structure of this compound derivatives, providing precise data on stereochemistry, bond parameters, and intermolecular interactions. novapublishers.com This technique has been successfully applied to various analogs, confirming their regiochemistry and three-dimensional arrangement.
Determination of Absolute Configuration
For chiral derivatives of this compound, particularly those with substitutions at the C4 position of the thiazolidine ring, X-ray crystallography is an indispensable tool for establishing the absolute configuration. novapublishers.com For instance, the structure of derivatives like (4R)-2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been characterized, specifying the 'R' configuration at the chiral center. ontosight.ai This level of stereochemical detail is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The analysis of compounds such as (2RS,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid further underscores the capability of X-ray diffraction to resolve the stereochemistry of complex thiazolidine structures. novapublishers.com
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Crystallographic studies of 2-(nitrophenyl)-1,3-thiazolidine derivatives provide a wealth of data on their geometric parameters. The thiazolidinone ring in these structures typically adopts a non-planar, envelope conformation, often with the sulfur atom deviating from the plane formed by the other four atoms. nih.govpsu.edutemple.edu The bond lengths and angles within the thiazolidine core are consistent with standard values for similar heterocyclic systems. For example, the C–S bond lengths are typically found to be in the range of 1.74 Å.
The relative orientation of the different ring systems is defined by the torsion angles. In many derivatives, the nitrophenyl ring and the thiazolidine ring are nearly perpendicular to each other, with dihedral angles often exceeding 80°. nih.govpsu.edutemple.edu For example, in 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, the thiazolidinone moiety is inclined with respect to the aromatic ring at a dihedral angle of 78.42 (4)°. nih.gov In contrast, the nitro group itself generally exhibits a smaller twist relative to the phenyl ring to which it is attached, with reported dihedral angles of 9.57 (16)° in one case and varying from 18.3 (5)° to 28.3 (5)° in others. nih.govnih.gov
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one | Dihedral Angle (Thiazolidinone vs. Phenyl) | 78.42 (4)° | nih.gov |
| Dihedral Angle (Nitro vs. Phenyl) | 9.57 (16)° | nih.gov | |
| 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Dihedral Angle (Rings) | > 80° | nih.govpsu.edu |
| Dihedral Angle (Nitro vs. Phenyl) | 18.3 (5)° | nih.gov | |
| 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | Dihedral Angle (Nitro vs. Phenyl) | 28.3 (5)° | nih.gov |
| Generic 2-Aryl-3-phenyl-1,3-thiazolidin-4-one | C-S Bond Length | ~1.74 Å |
Investigation of Supramolecular Interactions (Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. Weak C—H⋯O hydrogen bonds are frequently observed, playing a significant role in stabilizing the crystal lattice. nih.govpsu.edu In the structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, these interactions lead to the formation of a closed ring involving three separate molecules. nih.govpsu.edutemple.edu Its sulfone derivative exhibits a more extensive network of four C—H⋯O interactions. nih.govpsu.edutemple.edu
In addition to hydrogen bonding, π-π stacking interactions are also observed, particularly when multiple aromatic rings are present. These interactions involve the overlap of phenyl rings from adjacent molecules. In the crystal structure of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, offset π-π stacking connects molecular chains with centroid-centroid separations of approximately 3.6890 (7) Å. nih.gov Similarly, extensive aromatic π-π stacking links molecules of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine into sheets. nih.gov Some structures also feature C—H⋯π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent molecule, further consolidating the crystal packing. nih.govpsu.edutemple.edu
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | C—H⋯O Hydrogen Bonds | Forms a closed ring involving three molecules. | nih.govpsu.edu |
| 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one | N—H⋯O Hydrogen Bonds | Connects molecules into a 2D polymeric network. | nih.gov |
| 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one | π-π Stacking | Offset stacking with centroid-centroid distance of 3.6890 (7) Å. | nih.gov |
| 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide | C—H⋯π Interaction | A C-H from the cyclohexane (B81311) ring interacts with the nitrophenyl ring. | nih.govpsu.edu |
Conformational Analysis in Solution and Solid States
The conformation of this compound derivatives can differ between the solution and solid states, influenced by intermolecular forces in the crystal lattice versus the freedom of rotation in solution.
Solution-State Conformational Equilibrium Studies
In solution, thiazolidinone derivatives exist in a state of conformational equilibrium. The study of this equilibrium is often accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY experiments, and computational methods like Density Functional Theory (DFT). nih.gov These techniques allow for the determination of the most stable conformers and the energy barriers for isomerization. For substituted thiazolidin-4-ones, studies have focused on the rotation around key single bonds to identify the lowest energy conformations. DFT calculations can predict whether an exo or endo conformation is more stable, and these predictions are then corroborated by 2D-NMR measurements in solution. nih.gov
Computational and Theoretical Studies on the Electronic Structure and Reactivity of 2 4 Nitrophenyl 1,3 Thiazolidine Analogs
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like thiazolidine (B150603) derivatives.
Before any electronic properties can be accurately calculated, the molecule's most stable three-dimensional arrangement, or its optimized geometry, must be determined. Using DFT methods, such as the B3LYP functional with a 6-31+G(d,p) basis set, researchers can find the minimum energy structure of 2-(4-nitrophenyl)-1,3-thiazolidine and its analogs. elsevierpure.combiointerfaceresearch.com For instance, studies on similar thiazolidine-2,4-dione derivatives have utilized DFT to perform conformational analysis and geometry optimization. nih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and how it might interact with other molecules. biointerfaceresearch.com For example, the planarity between the thiazolidine-2,4-dione ring and a connected benzo[d] nih.govtandfonline.comdioxole has been shown to vary depending on the specific analog. nih.gov
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. nih.gov A smaller gap generally indicates a more reactive molecule. nih.gov
For thiazolidine derivatives, FMO analysis reveals how substituents on the phenyl ring and modifications to the thiazolidine core influence the electronic distribution. researchgate.netresearchgate.net In many thiazolidine analogs, the HOMO is often localized on the thiazolidine and phenyl rings, while the LUMO is shifted towards electron-accepting groups. researchgate.net This distribution is crucial for understanding charge transfer interactions within the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Thiazolidine Analogs
| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Thiazolidine Analog 1 | -4.983 | -3.125 | 1.858 | derpharmachemica.com |
| Thiazolidine Analog 2 | -5.091 | -3.157 | 1.934 | derpharmachemica.com |
| Thiazolidine Analog 3 | -5.127 | -3.189 | 1.938 | derpharmachemica.com |
Note: The values presented are illustrative and derived from studies on various thiazolidine derivatives. Actual values for this compound would require specific calculations.
Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (σ): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nih.gov
These descriptors provide a quantitative framework for comparing the reactivity of different this compound analogs. nih.govnih.gov For example, a lower chemical hardness and higher softness value for certain synthesized thiazolidine-2,4-dione compounds suggested their high reactivity within a biological environment. nih.gov
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. researchgate.netnih.gov They are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, negative potential regions (typically colored red and yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. nih.govresearchgate.net
For thiazolidine derivatives, MEP analysis has shown that negative potential is often localized around oxygen and nitrogen atoms, making these sites likely points of interaction for hydrogen bonding. elsevierpure.comnih.gov Conversely, the hydrogen atoms of the N-H group often exhibit a positive potential, suggesting they can act as hydrogen bond donors. elsevierpure.com These maps provide crucial insights into how a molecule like this compound might orient itself within a protein's active site.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations are particularly useful for understanding the stability of a ligand-protein complex. nih.govtandfonline.com By simulating the movements of atoms and molecules over a period, typically nanoseconds, researchers can observe how a compound like this compound and its analogs interact with a biological target, such as an enzyme. nih.govnih.gov
These simulations can reveal the stability of binding modes predicted by molecular docking, identify key intermolecular interactions like hydrogen bonds, and assess the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov For instance, MD simulations have been used to confirm the stable binding of thiazolidinone derivatives within the active site of proteins like PPAR-γ and to assess the stability of VEGFR-2 inhibitor complexes. tandfonline.comresearchgate.net The root-mean-square deviation (RMSD) is a common metric used in MD simulations to evaluate the stability of the complex, with lower, stable RMSD values indicating a persistent binding interaction. nih.gov
In Silico Predictions of Molecular Properties and Interactions
Beyond electronic structure and dynamics, computational methods are widely used to predict various properties of drug candidates, a process often referred to as in silico analysis. elsevierpure.com This includes predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.gov For thiazolidine derivatives, in silico tools can predict important parameters like lipophilicity (logP), water solubility, and whether the compound adheres to established drug-likeness rules, such as Lipinski's Rule of Five. tandfonline.comnih.gov
Furthermore, molecular docking, a key in silico technique, is used to predict the preferred binding orientation of a ligand to a protein target. nih.gov This method has been extensively applied to thiazolidine analogs to understand their interactions with various enzymes. nih.govresearchgate.net For example, docking studies have helped to elucidate the binding of thiazolidine-2,4-dione derivatives to the VEGFR-2 receptor, identifying crucial hydrogen bonding and hydrophobic interactions. nih.gov These predictions, often coupled with DFT calculations and MD simulations, provide a comprehensive theoretical framework for understanding the biological potential of this compound and its analogs, guiding further experimental investigation. elsevierpure.comnih.gov
Advanced Computational Methodologies (e.g., MM-GBSA, QM/MM)
Advanced computational methodologies are instrumental in providing a deeper understanding of the molecular interactions and energetic landscapes of bioactive compounds. Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Quantum Mechanics/Molecular Mechanics (QM/MM) offer a bridge between computational efficiency and quantum accuracy, enabling detailed investigations into the electronic structure and reactivity of molecules like this compound and its analogs.
Molecular dynamics (MD) simulations serve as a foundational step for these advanced calculations, providing insights into the dynamic behavior and conformational changes of ligand-receptor complexes over time. Unlike static methods like molecular docking, MD simulations allow for a more thorough exploration of the conformational space of these interactions.
The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM-GBSA) methods are popular for estimating the free energy of binding for small ligands to macromolecules. nih.gov These approaches are based on molecular dynamics simulations of the receptor-ligand complex and offer a balance between accuracy and computational cost. nih.gov While powerful, these methods involve approximations, such as the neglect of conformational entropy. nih.gov
In studies of related heterocyclic systems, such as thiazolidinedione-1,3,4-oxadiazole hybrids, MM-GBSA has been employed alongside molecular docking and MD simulations to evaluate their inhibitory potential against enzymes like α-amylase and α-glucosidase. rsc.org For instance, the binding free energies of a series of these hybrid compounds were calculated to elucidate their interaction with the target enzymes. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory by treating a critical part of the system (e.g., the ligand and the active site of a protein) with quantum mechanics, while the rest of the system is described by molecular mechanics. This hybrid approach allows for the study of reactions and electronic properties within a complex biological environment.
While specific MM-GBSA or QM/MM studies on this compound were not found in the reviewed literature, the application of these methods to analogous structures provides a clear indication of their utility. For example, computational studies on other thiazolidine derivatives have successfully used these techniques to rationalize experimental findings and to refine the results of virtual screening and docking. nih.gov
The predicted collision cross-section (CCS) of this compound, which is a measure of the ion's size and shape in the gas phase, has been calculated using computational methods. This data provides valuable structural information that can be correlated with experimental ion mobility mass spectrometry.
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 211.05358 | 142.5 |
| [M+Na]+ | 233.03552 | 148.4 |
| [M-H]- | 209.03902 | 146.6 |
| [M+NH4]+ | 228.08012 | 160.4 |
| [M+K]+ | 249.00946 | 140.8 |
| [M+H-H2O]+ | 193.04356 | 140.4 |
| [M+HCOO]- | 255.04450 | 159.7 |
| [M+CH3COO]- | 269.06015 | 173.9 |
| [M+Na-2H]- | 231.02097 | 146.0 |
| [M]+ | 210.04575 | 137.5 |
| [M]- | 210.04685 | 137.5 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu
In a representative study on thiazolidinedione-oxadiazole derivatives, MM-GBSA calculations were performed to determine the binding free energy and identify key interacting residues. While the specific values are for different compounds, the type of data generated is illustrated below.
Table 2: Illustrative MM-GBSA Binding Free Energy Components for a Thiazolidinedione Analog (Hypothetical Data Based on Published Methodologies rsc.org)
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.2 |
| Non-polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -35.2 |
These advanced computational methods are powerful tools for elucidating the electronic structure, reactivity, and binding affinities of this compound analogs, providing valuable insights for the design and development of new chemical entities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 4 Nitrophenyl 1,3 Thiazolidine Derivatives
Design Principles for SAR Studies in Thiazolidine (B150603) Scaffolds
The thiazolidine ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antidiabetic, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gove3s-conferences.orgresearchgate.nettandfonline.comnih.gov The design of SAR studies for thiazolidine-based compounds, including 2-(4-Nitrophenyl)-1,3-thiazolidine derivatives, is centered on the principle of systematic structural modification to explore and map the chemical space around the core structure.
The primary goal of these SAR analyses is to transform observations from structural modifications into informative relationships that guide further drug design. drugdesign.org This process involves making targeted, minor changes to the structure of a lead compound to produce analogues and then assessing how these alterations affect biological activity. slideshare.net Key positions on the thiazolidine scaffold that are amenable to modification include the N-3 position, the C-2 position (bearing the 4-nitrophenyl group in the parent compound), and the C-5 position. nih.govnih.govnih.gov
The design principles for these studies include:
Substituent Modification: Introducing, removing, or replacing various functional groups at the key positions to probe their role in interacting with biological targets. drugdesign.org If an analogue with a modified group is inactive, the original group may be essential for binding; conversely, if the activity is unchanged, the group may be non-essential. drugdesign.org
Scaffold Hopping: Replacing the thiazolidine core with other heterocyclic systems to determine the importance of the scaffold itself.
Stereochemical Analysis: Investigating different stereoisomers to understand the three-dimensional requirements of the target binding site.
Physicochemical Property Modulation: Altering properties such as lipophilicity, electronic distribution, and size to optimize absorption, distribution, metabolism, and excretion (ADME) profiles alongside potency.
These systematic explorations provide a solid foundation for the de novo design of novel drugs and the optimization of existing leads. nih.gov
Impact of Substituent Electronic and Steric Effects on Activity
The electronic and steric properties of substituents on the this compound scaffold play a critical role in modulating its biological activity. Electronic effects refer to the influence of a substituent on the electron density distribution within the molecule, while steric effects relate to the size and shape of the substituent.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter a molecule's interaction with its biological target. For many thiazolidine derivatives, EWGs are crucial for certain activities.
Electron-Withdrawing Groups: Studies on various thiazolidine derivatives have shown that the presence of strong EWGs, such as nitro (-NO2) and chloro (-Cl) groups, is often essential for potent antimicrobial and antibacterial activities. e3s-conferences.orgdntb.gov.ua For example, SAR studies on a series of 6-nitroindazole-based thiazolidines revealed that compounds with strong EWGs exhibited greater potency. e3s-conferences.org In another series, the presence of nitro and chloro groups on the aromatic ring improved antibacterial activity. dntb.gov.ua However, the effect can be context-dependent; one study found that a compound with two EWGs (-NO2 and -Cl) had the lowest antioxidant activity, indicating that a balance of electronic properties is often required. nih.gov
Electron-Donating Groups: EDGs, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can also enhance biological activity. The presence of a hydroxyl group was found to improve the antifungal activity of certain 4-thiazolidinone (B1220212) derivatives. dntb.gov.ua Similarly, methoxy substituents have been shown to increase the antioxidant potential of some thiazolidine compounds. nih.gov
Steric Effects: The size, shape, and bulk of substituents can influence how a molecule fits into a receptor's binding pocket, thereby affecting its activity.
Substituent Size: The replacement of a smaller group with a larger one, or vice-versa, can lead to significant changes in biological response. In one study, the substitution of a cyclohexyl moiety with a larger 4-hydroxyphenyl group led to a significant increase in antioxidant activity. nih.gov This suggests that the larger aromatic group may form more favorable interactions within the active site.
The interplay between electronic and steric effects is complex, and optimizing a lead compound often involves finding a delicate balance between these properties.
Table 1: Impact of Electronic and Steric Effects of Substituents on the Biological Activity of Thiazolidine Derivatives
| Substituent | Position | Effect Type | Observed Impact on Activity | Reference Activity |
|---|---|---|---|---|
| -NO2 (Nitro) | Aromatic Ring | Electronic (Withdrawing) | Increased potency | Antibacterial e3s-conferences.orgdntb.gov.ua |
| -Cl (Chloro) | Aromatic Ring | Electronic (Withdrawing) | Increased potency | Antibacterial dntb.gov.ua |
| -OH (Hydroxyl) | Aromatic Ring | Electronic (Donating) | Improved activity | Antifungal dntb.gov.ua |
| -OCH3 (Methoxy) | Aromatic Ring | Electronic (Donating) | Enhanced activity | Antioxidant nih.gov |
| 4-Hydroxyphenyl | Thiazolidine Ring | Steric / Electronic | Significantly increased activity compared to cyclohexyl | Antioxidant nih.gov |
Positional Isomerism and its Influence on Molecular Recognition
The influence of a substituent's position, rather than just its identity, can be the dominant factor in determining activity. mdpi.com For instance, the position of a nitro group on a phenyl ring has been shown to significantly influence the compound's solid-state arrangement and crystal structure. mdpi.com An ortho-substituted isomer may adopt a distorted geometry due to steric hindrance, which is absent in its meta and para counterparts. mdpi.com This difference in three-dimensional structure directly impacts how the molecule interacts with a receptor's binding site.
A study on N-(nitro-L-arginine methyl ester)-substituted thiazolidine-4-ones demonstrated this principle clearly. The antioxidant activity was highly dependent on the position of the substituent on the phenyl ring attached to the thiazolidine core.
An ortho-nitro substituted compound was found to be 35 times more active than the parent compound. nih.gov
An ortho-methoxy substituted compound was 22 times more active. nih.gov
A para-methoxy substituted compound was 20 times more active. nih.gov
These findings highlight that even for the same substituent (e.g., methoxy), a change in position from para to ortho can alter the activity. This is because different positional isomers present a unique profile of steric and electronic features to the active site, leading to variations in binding affinity and efficacy.
Table 2: Influence of Positional Isomerism on the Antioxidant Activity of Thiazolidine-4-one Derivatives nih.gov
| Substituent | Position on Phenyl Ring | Relative Activity (vs. Parent Compound) | EC50 (μM) |
|---|---|---|---|
| -NO2 | ortho | ~35x more active | 0.0525 ± 0.015 |
| -OCH3 | ortho | ~22x more active | 0.0827 ± 0.017 |
| -OCH3 | para | ~20x more active | 0.0918 ± 0.032 |
| -Cl | para | High activity noted | Not specified |
| -F | para | High activity noted | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental premise of QSAR is that the variations in the biological activity of a group of structurally related compounds are correlated with changes in their molecular features, which can be described by numerical values known as molecular descriptors. This approach is invaluable for predicting the activity of newly designed molecules before their synthesis, thereby accelerating the drug discovery process. nih.govmdpi.com
The development of a QSAR model for thiazolidine derivatives typically involves several key steps:
Data Set Compilation: A series of thiazolidine derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values, often converted to a logarithmic scale like pIC50) is collected. mdpi.comnih.gov
Descriptor Calculation: The 2D or 3D structures of all molecules in the set are generated and optimized. nih.gov A wide range of molecular descriptors are then calculated to quantify various aspects of their structure and properties. These can include thermodynamic (e.g., LogP for lipophilicity), electronic (e.g., atomic charges), steric, and topological parameters. nih.gov
Model Generation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the observed biological activity. mdpi.comnih.gov
Model Validation: The generated model is rigorously validated to assess its statistical significance and predictive power. mdpi.comnih.gov This often involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a test set of compounds not included in the model's creation. nih.gov
For thiazolidine scaffolds, QSAR studies have successfully identified key properties linked to specific activities. For instance, a QSAR study on thiazolidine-2,4-diones with antihyperglycemic activity revealed that parameters such as the octanol:water partition coefficient (LogP) and the sum of charges on nitrogen and oxygen atoms were important for activity. nih.gov
More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. These methods evaluate the steric and electrostatic fields surrounding the molecules, providing a 3D map that highlights regions where modifications are likely to increase or decrease activity. mdpi.com A 3D-QSAR study on 2-imino-thiazolidin-4-one derivatives identified that steric, electrostatic, hydrophobic, and H-bond donor properties played significant roles in their potency. mdpi.com The resulting models serve as powerful predictive tools to guide the rational design of new, more effective this compound derivatives.
Table 3: Examples of QSAR Models for Thiazolidine Derivatives
| Thiazolidine Class | Target Activity | QSAR Method | Key Findings / Important Descriptors | Statistical Significance |
|---|---|---|---|---|
| Thiazolidine-2,4-diones | Antihyperglycemic | 2D-QSAR (MLR) | Lipophilicity (LogP) and charge on heteroatoms (ABSQon) were critical for activity. nih.gov | Model successfully developed and validated. nih.gov |
| 2-Imino-thiazolidin-4-ones | S1P1 Receptor Agonism | 3D-QSAR (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic, and H-bond donor properties were significant for potency. mdpi.com | CoMFA (q² = 0.751, r² = 0.973), CoMSIA (q² = 0.739, r² = 0.923) mdpi.com |
| 5-(benzylidene) thiazolidine-2,4-diones | PTP1B Inhibition | 2D-QSAR (MLR) | Model incorporated 10 structural descriptors to predict pIC50. mdpi.com | R² = 0.942 mdpi.com |
| Thiazolidinones | Antimicrobial | 2D-QSAR (Hansch Analysis) | Activity governed by topological parameters and lipophilicity (log P). | Model successfully developed. |
Emerging Research Frontiers and Future Perspectives for 2 4 Nitrophenyl 1,3 Thiazolidine Research
Development of Novel Synthetic Strategies for Enhanced Yields and Purity
The synthesis of thiazolidine (B150603) derivatives is a well-established area of organic chemistry, but the quest for more efficient, high-yielding, and pure products is a continuous endeavor. Conventional methods often involve the reaction of an aldehyde, an amine, and a thiol, but these can sometimes be limited by harsh reaction conditions or the use of hazardous solvents.
Recent research has focused on developing greener and more sustainable synthetic routes. nih.govpharmascholars.com This includes the use of alternative catalysts and solvent systems. For instance, deep eutectic solvents (DESs) have been explored as both the solvent and catalyst in the synthesis of thiazolidinedione derivatives, offering an environmentally friendlier approach. nih.gov Another green chemistry strategy involves the use of solid-supported catalysts, such as silica-supported iodine, which simplifies product purification and allows for catalyst recycling. pharmascholars.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and improved yields.
Furthermore, one-pot synthesis methodologies are gaining traction. These approaches, where multiple reaction steps are carried out in a single reaction vessel, streamline the synthetic process and reduce waste. For example, a one-pot synthesis of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone has been reported, achieving a high yield by refluxing a Schiff base with thioglycolic acid. mdpi.com
The table below summarizes some of the novel synthetic strategies being explored for thiazolidine derivatives.
| Synthetic Strategy | Key Features | Potential Advantages |
| Deep Eutectic Solvents (DESs) | Serve as both solvent and catalyst. | Environmentally friendly, biodegradable. nih.gov |
| Solid-Supported Catalysts | Catalyst is immobilized on a solid support (e.g., silica). | Easy separation and recycling of the catalyst, cleaner reactions. pharmascholars.com |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to accelerate reactions. | Reduced reaction times, often higher yields. |
| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste and purification steps. mdpi.com |
Exploration of New Biological Targets and Therapeutic Applications
The thiazolidine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov This has led to the exploration of 2-(4-nitrophenyl)-1,3-thiazolidine derivatives for a wide range of therapeutic applications.
Initially known for their role in the development of antidiabetic drugs (the glitazones), the therapeutic potential of thiazolidinones now extends to several other areas. pharmascholars.comresearchgate.net Research has demonstrated their activity as:
Anticancer agents: Certain thiazolidinone derivatives have shown promising cytotoxic effects against various cancer cell lines, including renal cell carcinoma. spandidos-publications.com The substitution pattern on the thiazolidine ring, particularly at the 2-position, plays a crucial role in their anticancer activity. spandidos-publications.com
Antimicrobial agents: Derivatives have exhibited significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. nih.gov The presence of a nitrofuran moiety has been shown to enhance antibacterial efficacy. nih.gov
Anti-inflammatory agents: Thiazolidinones have been investigated for their ability to inhibit inflammatory mediators. researchgate.net Some derivatives have shown potential in modulating the inflammatory response.
Matrix Metalloproteinase (MMP) Inhibitors: Certain 4-thiazolidinone (B1220212) derivatives have been identified as potent inhibitors of MMP-9, an enzyme involved in tissue remodeling and inflammation. nih.gov This suggests their potential application in conditions characterized by excessive tissue degradation. nih.gov
Antitrypanosomatid Agents: Novel 3-nitro-1H-1,2,4-triazole derivatives have demonstrated significant in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov
The diverse biological activities of these compounds highlight the immense potential for discovering new drugs for a variety of diseases.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel this compound derivatives is no exception. researchgate.net These computational tools are being employed to accelerate the identification of promising drug candidates and to predict their biological activities and properties. researchgate.net
Key applications of AI and ML in this area include:
Virtual Screening: AI/ML algorithms can rapidly screen vast virtual libraries of thiazolidine derivatives to identify those with the highest probability of binding to a specific biological target. elsevierpure.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized compounds. nih.gov
De Novo Drug Design: Generative AI models can design entirely new thiazolidine-based molecules with desired properties, moving beyond simply modifying existing structures. molecularmachinelearning.com
ADME/Tox Prediction: AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of drug candidates at an early stage, helping to reduce the likelihood of late-stage failures in drug development. researchgate.net
The use of computational approaches, such as Density Functional Theory (DFT) calculations and molecular docking, further aids in understanding the pharmacological profile of these compounds and their interactions with biological targets. elsevierpure.com
Advanced Material Science Applications of this compound Scaffolds
Beyond their therapeutic potential, the unique structural features of this compound scaffolds are being explored for applications in advanced material science. The presence of aromatic rings, heteroatoms (nitrogen and sulfur), and the potential for functionalization make these compounds interesting building blocks for novel materials.
Emerging areas of research include:
Polymer Science: The thiazolidine ring can be incorporated into polymer backbones to create new materials with tailored properties. These polymers could find applications in areas such as drug delivery, coatings, and specialty plastics.
Organic Electronics: The electronic properties of thiazolidine derivatives, influenced by the nitrophenyl group and the heterocyclic ring, make them potential candidates for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Nonlinear Optical (NLO) Materials: The presence of electron-donating and electron-withdrawing groups within the molecular structure can give rise to nonlinear optical properties, which are of interest for applications in photonics and optoelectronics.
While this area of research is still in its early stages, the versatility of the this compound scaffold suggests a promising future for its use in the development of advanced materials.
Environmental and Green Chemistry Aspects in Synthesis and Application
In line with the growing global emphasis on sustainability, the environmental impact of chemical synthesis and application is a critical consideration. The principles of green chemistry are increasingly being applied to the production and use of this compound derivatives. pharmascholars.com
Key green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals.
Benign Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. nih.govnih.gov The use of deep eutectic solvents and water as reaction media are examples of this approach. nih.govnih.gov
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Recyclable catalysts are particularly desirable. pharmascholars.com
Biodegradability: Designing molecules that will degrade into harmless products at the end of their lifecycle to prevent environmental persistence.
By integrating these principles, researchers are working to ensure that the future development and application of this compound and its derivatives are both scientifically advanced and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Nitrophenyl)-1,3-thiazolidine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can be optimized using cyclic intermediates (e.g., 1,3-dioxolane derivatives) under aprotic conditions, as demonstrated in the formation of structurally similar thiazolidines via condensation reactions . Amberlyst A-15, a reusable solid acid catalyst, has been effective in promoting imidazole and thiazolidine syntheses under microwave irradiation, reducing reaction times and improving yields . For tailored conditions, adjust solvent polarity (e.g., benzene with Dean-Stark traps for water removal) and employ stoichiometric control of nitroaryl precursors to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm for nitrophenyl groups) and thiazolidine ring protons (δ 3.0–4.5 ppm for CH₂ and CH groups) .
- IR Spectroscopy : Confirm the presence of nitro groups (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (210.25 g/mol) via ESI-MS or MALDI-TOF, observing fragmentation patterns consistent with thiazolidine ring cleavage .
Q. How can researchers evaluate the antimicrobial potential of this compound derivatives, and what control experiments are essential?
- Methodological Answer : Use agar diffusion assays to screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determinations via broth dilution . Include positive controls (e.g., ampicillin) and solvent controls (DMSO) to validate results. Structural analogs with substituted benzylidene groups have shown enhanced activity, suggesting the nitro group’s electron-withdrawing effects improve membrane penetration .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain selection, nutrient media composition). Standardize protocols using CLSI guidelines and validate via dose-response curves. For example, antitubercular activity in some studies may reflect mycobacterial efflux pump inhibition, which requires corroboration with gene knockout models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like InhA (enoyl-ACP reductase) to rationalize activity differences .
Q. How does X-ray crystallography contribute to understanding the structure-activity relationship of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-S: ~1.75 Å) and dihedral angles between the nitrophenyl and thiazolidine rings, which influence π-π stacking and intermolecular interactions . For example, a planar nitrophenyl group (dihedral angle <10°) enhances stacking with biological targets, while non-planar conformations reduce activity .
Q. What advanced computational methods can predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites . Molecular dynamics (MD) simulations model solvent effects on reaction pathways, such as aprotic vs. protic media. For example, solvation-free energy calculations in DMF correlate with experimental yields in condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
